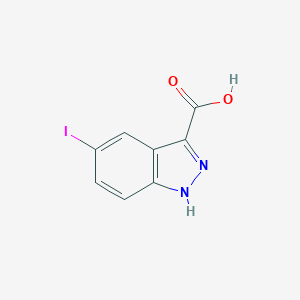

5-Iodo-1H-indazole-3-carboxylic acid

Overview

Description

5-Iodo-1H-indazole-3-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

Indazole derivatives are drawing more attention in medicinal chemistry as kinase inhibitors. 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . The nitrosation of indoles in a slightly acidic environment allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .Molecular Structure Analysis

The molecular formula of this compound is C8H5IN2O2 .Chemical Reactions Analysis

Indazole derivatives are currently drawing more and more attention in medicinal chemistry as kinase inhibitors. 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .Physical And Chemical Properties Analysis

The molecular weight of this compound is 288.04 . It has a melting point of 274-276 .Scientific Research Applications

Antispermatogenic Agents

Research on halogenated 1-benzylindazole-3-carboxylic acids, closely related to 5-Iodo-1H-indazole-3-carboxylic acid, has shown potent antispermatogenic activity. This implies potential use in fertility control or contraception research (Corsi & Palazzo, 1976).

Anti-Arthritic Effects

Derivatives of ethyl-1H-indazole-3-carboxylate, which include halogen substitutions similar to this compound, demonstrated anti-arthritic effects in rats, suggesting potential applications in developing anti-arthritic treatments (Bistocchi et al., 1981).

Synthesis of Novel Compounds

This compound can be used as a key intermediate in the synthesis of diverse compounds, as demonstrated by the creation of 5-alkynylated products and derivatives with potential in various chemical applications (Ostrowski & Zeidler, 2008).

Preparation of Indazolecarboxylic Esters and Amides

Palladium-catalyzed carbonylations of functionalized 3-iodoindazoles, a class including this compound, have been used to efficiently prepare indazolecarboxylic acid esters and amides. This method facilitates the creation of compounds for further synthetic transformations in pharmaceutical and chemical research (Buchstaller et al., 2011).

Development of Heterocyclic Compounds

This compound and its analogs are used in the development of new heterocyclic compounds, like oxadiazoles, which have potential applications in various fields including medicinal chemistry (Raut et al., 2019).

Study of Physical Properties

Research on indazoles, including 1H-indazole-3-carboxylic acid variants, has been conducted to understand their physical properties such as enthalpy of formation. This is crucial in understanding the stability and reactivity of these compounds (Orozco-Guareño et al., 2019).

Synthesis of Functionalized Indazoles

This compound is used in the synthesis of 3-heteroaryl-1-functionalized indazoles. These compounds find applications in the development of ligands for 5-HT receptors and other bioactive molecules (Fraile et al., 2011).

Carbon Dioxide Sorption Studies

Research involving 1H-indazole-5-carboxylic acid, similar to this compound, has explored its use in the synthesis of porous coordination polymers for selective and hysteretic sorption of CO2. This has implications for environmental and materials science (Hawes et al., 2012).

Mechanism of Action

Target of Action

Indazole derivatives, which include 5-iodo-1h-indazole-3-carboxylic acid, are known to be effective hinge-binding fragments and have been demonstrated to bind effectively with the hinge region of tyrosine kinase .

Mode of Action

For instance, in the case of tyrosine kinase, the binding of an indazole derivative can inhibit the kinase activity, leading to a decrease in phosphorylation of downstream proteins .

Biochemical Pathways

Given its potential interaction with tyrosine kinase, it can be inferred that it may affect pathways involving this enzyme, such as the mapk/erk pathway or the pi3k/akt pathway .

Result of Action

Based on its potential interaction with tyrosine kinase, it can be inferred that it may lead to a decrease in the phosphorylation of downstream proteins, potentially affecting cell proliferation and survival .

Action Environment

It is known that factors such as ph and temperature can affect the stability and activity of many compounds .

Safety and Hazards

Future Directions

Indazole derivatives are drawing more attention in medicinal chemistry as kinase inhibitors . The functionalization of indazoles in position 3 led to the discovery of several marketed drugs such as axitinib (Inlyta®), pazopanib (Votrient®) or lificiguat, and more indazole-based drugs are currently under development .

Biochemical Analysis

Biochemical Properties

Indazole derivatives, to which this compound belongs, are known to be involved in a variety of medicinal applications as kinase inhibitors .

Molecular Mechanism

It is known that indazole derivatives can act as kinase inhibitors

Temporal Effects in Laboratory Settings

5-Iodo-1H-indazole-3-carboxylic acid is a solid compound that is stored at -20° C . Its melting point is predicted to be 178.36° C, and its boiling point is approximately 512.1° C at 760 mmHg . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported.

Properties

IUPAC Name |

5-iodo-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWNCSJMDOUQJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618320 | |

| Record name | 5-Iodo-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-97-0 | |

| Record name | 5-Iodo-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

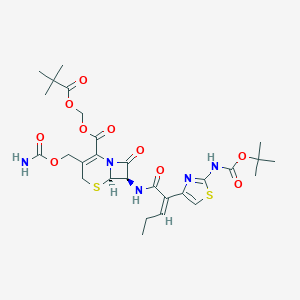

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol](/img/structure/B173619.png)

![5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B173625.png)

![[3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate](/img/structure/B173629.png)